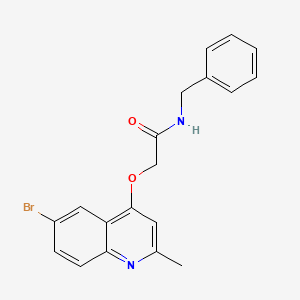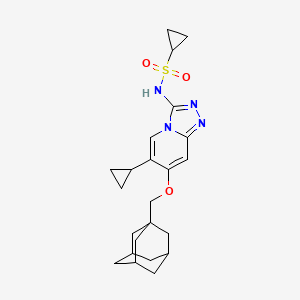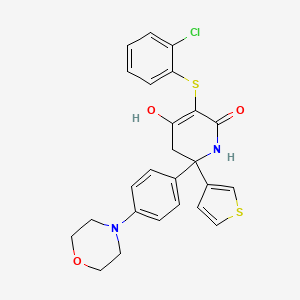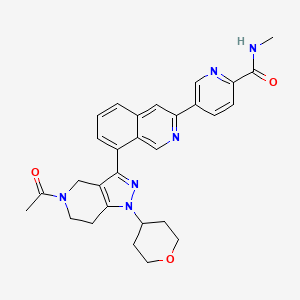
N-Benzyl-2-(6-bromo-2-methyl-quinolin-4-yloxy)-acetamide
Übersicht
Beschreibung
GSK124576A is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Structural Aspects and Properties
A study on the structural aspects of isoquinoline derivatives, including compounds similar to N-Benzyl-2-(6-bromo-2-methyl-quinolin-4-yloxy)-acetamide, revealed their ability to form gels and crystalline solids when treated with mineral acids. These compounds, like this compound, demonstrate interesting fluorescence properties under various conditions (Karmakar, Sarma, & Baruah, 2007).
Luminescent Properties and Lanthanide Complexes
Research has shown that similar aryl amide type ligands, including derivatives like this compound, can be used to synthesize lanthanide(III) complexes. These complexes exhibit strong luminescence, particularly in the case of Eu(III) complexes, which are of interest for their potential applications in materials science (Wu et al., 2006).
Antimicrobial and Antitubercular Activity
Compounds in the class of 2-(quinolin-4-yloxy)acetamides, closely related to this compound, have been identified as potent inhibitors of Mycobacterium tuberculosis growth. These compounds have shown efficacy against drug-susceptible and drug-resistant strains, suggesting their potential as candidates for tuberculosis treatment (Pissinate et al., 2016); (Giacobbo et al., 2017).
Antiviral and Antiapoptotic Effects
A novel anilidoquinoline derivative, closely related to this compound, was synthesized and evaluated for its therapeutic efficacy against Japanese encephalitis. This compound showed significant antiviral and antiapoptotic effects, indicating the potential of similar compounds in antiviral therapy (Ghosh et al., 2008).
Inotropic Activity in Cardiovascular Research
In the field of cardiovascular research, derivatives of quinoline, like this compound, have been synthesized and evaluated for their positive inotropic activity. This indicates potential applications in the development of heart failure medications (Zhang et al., 2008).
Biochemische Analyse
Cellular Effects
The specific cellular effects of GSK124576A are currently unknown due to limited available data. As a bioactive compound, GSK124576A likely influences cell function in some way. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of GSK124576A is not well-understood at this time. As a bioactive compound, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of GSK124576A in laboratory settings. Studies on similar bioactive compounds suggest that the effects of such compounds can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
There is currently no specific information available on the dosage effects of GSK124576A in animal models. It is common for the effects of bioactive compounds to vary with different dosages, and this is often studied in animal models .
Metabolic Pathways
The specific metabolic pathways that GSK124576A is involved in are not well-documented in the literature. As a bioactive compound, it likely interacts with various enzymes and cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
There is currently no specific information available on how GSK124576A is transported and distributed within cells and tissues. It is likely that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of GSK124576A is not well-documented in the literature. It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
N-benzyl-2-(6-bromo-2-methylquinolin-4-yl)oxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2/c1-13-9-18(16-10-15(20)7-8-17(16)22-13)24-12-19(23)21-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMPBNKUIKAENG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)OCC(=O)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347959 | |
| Record name | N-Benzyl-2-[(6-bromo-2-methyl-4-quinolinyl)oxy]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1443139-14-7 | |
| Record name | N-Benzyl-2-[(6-bromo-2-methyl-4-quinolinyl)oxy]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[3-[[2-Fluoranyl-4-(1-Methylpyrazol-4-Yl)phenyl]amino]-1-[(3~{s})-Oxolan-3-Yl]-6,7-Dihydro-4~{h}-Pyrazolo[4,3-C]pyridin-5-Yl]ethanone](/img/structure/B607679.png)
![1-({1-(2-Aminopyrimidin-4-Yl)-2-[(2-Methoxyethyl)amino]-1h-Benzimidazol-6-Yl}ethynyl)cyclohexanol](/img/structure/B607680.png)


![2-[[6-[3,3-Bis(Fluoranyl)pyrrolidin-1-Yl]-4-[1-(Oxetan-3-Yl)piperidin-4-Yl]pyridin-2-Yl]amino]pyridine-4-Carbonitrile](/img/structure/B607683.png)
![8-Amino-N-[1-(Cyclopropylcarbonyl)azetidin-3-Yl]-2-(3-Fluorophenyl)-1,7-Naphthyridine-5-Carboxamide](/img/structure/B607687.png)
![N-{4-[(3,5-Difluorophenyl)sulfonyl]benzyl}imidazo[1,2-A]pyridine-6-Carboxamide](/img/structure/B607690.png)
![6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide](/img/structure/B607694.png)
![3-[7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl]-N-methyl-1-(oxan-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B607696.png)